molecular formula C13H24N2O4 B2712500 tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate CAS No. 1233952-96-9

tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate

Cat. No. B2712500
CAS RN: 1233952-96-9
M. Wt: 272.345
InChI Key: MJSRCYKHWAXTHW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4 . It is used for research and development .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, similar compounds have been synthesized through nucleophilic displacement reactions . For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C13H24N2O4 . Its molecular weight is 272.34 . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

This compound serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent, showcasing its significance in medicinal chemistry. It is synthesized from piperidin-4-ylmethanol through a series of steps including acylation, sulfonation, and substitution, with the total yield from these steps being reported as 20.2% (Min Wang et al., 2015). The compound's structure and synthetic route have been characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, highlighting the importance of analytical methods in confirming the identity and purity of synthetic intermediates.

Application in Enantiopure Derivative Synthesis

The compound also finds application in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This illustrates its utility in generating building blocks for the synthesis of biologically active molecules, with implications for the development of novel pharmaceuticals (J. Marin et al., 2004).

Role in Complex Molecule Synthesis

Furthermore, tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate has been utilized in the synthesis of various biologically active compounds, such as crizotinib, an anticancer agent. The synthesis involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's versatility as a precursor in complex organic syntheses. The total yield of the process was reported as 49.9%, indicating a fairly efficient synthetic route (D. Kong et al., 2016).

Contribution to Methodological Advancements

The compound's synthesis and applications are not just limited to the production of pharmaceuticals but also extend to methodological advancements in organic chemistry. For instance, studies have focused on the anodic methoxylation of heterocyclic compounds, demonstrating the compound's role in developing new synthetic methodologies that could have broad applications in chemical synthesis (D. Duquet et al., 2010).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth . It is advised to wear proper protective equipment while handling this compound .

properties

IUPAC Name

tert-butyl 4-[(2-methoxyacetyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-10(6-8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSRCYKHWAXTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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